molecular formula C18H19FN2O3 B2872300 N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396805-74-5

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2872300
CAS No.: 1396805-74-5
M. Wt: 330.359
InChI Key: CDLINWGVZHWMDX-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic and hydroxyalkyl substituents. The compound features a central oxalamide (N,N'-oxalyl diamide) core, with a 4-fluorobenzyl group attached to one nitrogen and a 3-hydroxy-3-phenylpropyl group to the other.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-15-8-6-13(7-9-15)12-21-18(24)17(23)20-11-10-16(22)14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLINWGVZHWMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 2: Addition of 3-hydroxy-3-phenylpropylamine to the reaction mixture to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of primary or secondary amines from the oxalamide group.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain proteins, while the hydroxyphenylpropyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound belongs to a broader class of oxalamides, which are widely studied for their diverse biological activities, including use as flavoring agents, agrochemicals, or pharmaceutical intermediates. Below is a detailed comparison with structurally analogous compounds from the evidence:

Substituent-Based Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
N1-(4-Fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide N1: 4-Fluorobenzyl; N2: 3-hydroxy-3-phenylpropyl ~368.4 (estimated) Hypothesized use in receptor modulation due to fluorinated aromatic and hydroxylated side chains. N/A
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 3769) N1: 2-Methoxy-4-methylbenzyl; N2: 2-(pyridin-2-yl)ethyl ~395.4 Flavoring agent with NOEL of 100 mg/kg/day in rats; metabolized via hydrolysis and oxidation.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl ~425.5 Flavoring agent with structural similarities; safety evaluated under JECFA guidelines.
N1-(3-Chlorophenyl)-N2-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide N1: 3-Chlorophenyl; N2: tetrahydro-2-oxo-3-furanyl ~322.8 Agrochemical (cyprofuram); fungicidal activity.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide N1: 4-Chloro-3-(trifluoromethyl)phenyl; N2: fluoro-pyridinyl phenyl ~582.9 Anticancer research (regorafenib analog); IR peaks at 1668 cm⁻¹ (amide C=O stretch).

Pharmacological and Toxicological Profiles

  • Metabolism: Oxalamides like No. 3769 and No. 3768 undergo hydrolysis and oxidative metabolism (e.g., alkyl chain oxidation, aromatic hydroxylation) with high metabolic capacity, minimizing toxicity risks .
  • Safety: For flavoring agents (e.g., No. 3769), NOEL values range from 8–100 mg/kg/day in rodent studies, indicating low systemic toxicity at regulated usage levels .
  • Bioactivity : Fluorinated derivatives (e.g., the regorafenib analog in ) exhibit enhanced receptor binding due to electron-withdrawing groups (e.g., -CF₃), suggesting the 4-fluorobenzyl group in the target compound may confer similar advantages.

Structural-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorobenzyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., No. 3769 with methoxy groups) .
  • Hydroxyalkyl Chains: The 3-hydroxy-3-phenylpropyl moiety could improve solubility or serve as a hydrogen-bond donor, contrasting with pyridinyl-ethyl groups in flavoring agents .

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